1-Acetyl-2-thiohydantoin

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1920. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-acetyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c1-3(8)7-2-4(9)6-5(7)10/h2H2,1H3,(H,6,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWXNUFFAFBJDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(=O)NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060401 | |

| Record name | 4-Imidazolidinone, 1-acetyl-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

584-26-9 | |

| Record name | 1-Acetyl-2-thioxo-4-imidazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=584-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Acetyl-2-thiohydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Acetyl-2-thiohydantoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1920 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Imidazolidinone, 1-acetyl-2-thioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Imidazolidinone, 1-acetyl-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-acetyl-2-thiohydantoin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.670 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ACETYL-2-THIOHYDANTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WMG5WO16JD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Acetyl-2-thiohydantoin: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-acetyl-2-thiohydantoin, a key heterocyclic compound with significant applications in synthetic chemistry and as a precursor for pharmacologically active molecules. This document details its chemical structure, physicochemical properties, spectroscopic data, synthesis protocols, and its role in the development of therapeutic agents.

Chemical Structure and Identifiers

This compound is a derivative of thiohydantoin, featuring an acetyl group attached to the nitrogen at position 1 of the imidazolidine ring. Its core structure is a five-membered ring containing two nitrogen atoms, a carbonyl group, and a thiocarbonyl group.

The key identifiers for this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 1-acetyl-2-sulfanylideneimidazolidin-4-one[1] |

| CAS Number | 584-26-9[2] |

| Molecular Formula | C₅H₆N₂O₂S[2] |

| Molecular Weight | 158.18 g/mol [2] |

| Synonyms | 1-Acetyl-2-thioxo-4-imidazolidinone, USAF B-7[1] |

Physicochemical Properties

This compound exists as a solid at room temperature and its properties are influenced by the presence of both hydrogen bond donors and acceptors, as well as the acetyl group.

| Property | Value |

| Melting Point | 175.5 °C |

| Appearance | Solid |

| Crystal System | The crystal structure has been determined by X-ray diffraction.[3] |

Spectroscopic Data

The structural features of this compound have been elucidated through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide characteristic signals corresponding to the protons and carbons in the molecule. While specific chemical shift values can vary depending on the solvent and instrument, the expected signals are:

-

¹H NMR: A singlet for the acetyl methyl protons, a singlet for the methylene protons of the imidazolidine ring, and a broad singlet for the N-H proton.

-

¹³C NMR: Signals for the acetyl methyl carbon, the methylene carbon, the two carbonyl/thiocarbonyl carbons, and the acetyl carbonyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3200 | N-H stretching |

| ~1740 | C=O stretching (acetyl) |

| ~1670 | C=O stretching (ring) |

| ~1200 | C=S stretching |

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of this compound. The molecular ion peak (M⁺) is observed at an m/z corresponding to its molecular weight (158.18). Common fragmentation patterns involve the loss of the acetyl group.

UV-Visible (UV-Vis) Spectroscopy

In solution, this compound exhibits absorption maxima in the UV region, characteristic of the electronic transitions within the thiohydantoin ring and the acetyl chromophore.

Synthesis and Experimental Protocols

The synthesis of this compound is commonly achieved through the reaction of an amino acid with a thiocyanate source in the presence of an acetylating agent.

Synthesis of this compound

A prevalent method for the synthesis of this compound involves the reaction of glycine with thiocyanic acid in acetic anhydride.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve glycine and thiocyanic acid in acetic anhydride.

-

Heating: Add glacial acetic acid to the mixture and heat it to 100°C with continuous stirring for approximately 40 minutes.

-

Precipitation: After cooling the reaction mixture, pour it into ice water to precipitate the product.

-

Purification: Collect the solid precipitate by filtration, wash it with water, and recrystallize from ethanol to obtain a pale yellow solid.

-

Drying: Dry the purified product under vacuum.

Purification and Analysis

Purification: Recrystallization from a suitable solvent such as ethanol is a standard method for purifying crude this compound. The purity of the final product can be assessed by measuring its melting point and comparing it to the literature value.

Analysis Workflow:

Biological Relevance and Applications

Thiohydantoin derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities.[4] These activities include antimicrobial, antifungal, antiviral, and anticancer properties.[5][6]

This compound serves as a crucial intermediate in the synthesis of more complex and biologically active thiohydantoin derivatives.[4] The acetyl group can be selectively removed or the thiohydantoin ring can be further functionalized to generate a library of compounds for drug discovery screening. Its role as a building block is pivotal in the development of novel therapeutic agents.

While this compound itself is primarily used as a research chemical and a building block, the broader thiohydantoin scaffold is a key pharmacophore in several developmental and approved drugs.[2] Its utility in proteomics research is also noteworthy, particularly in the context of peptide and protein chemistry.[4]

Conclusion

This compound is a well-characterized heterocyclic compound with established synthetic routes and a wealth of spectroscopic data. Its primary significance lies in its role as a versatile intermediate for the synthesis of a diverse array of biologically active molecules. This technical guide provides foundational knowledge for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and drug development, enabling further exploration of the therapeutic potential of thiohydantoin derivatives.

References

- 1. This compound | C5H6N2O2S | CID 684551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 1‐Acetyl‐2‐thiohydantoin | Semantic Scholar [semanticscholar.org]

- 4. jchemrev.com [jchemrev.com]

- 5. researchgate.net [researchgate.net]

- 6. Preliminary Studies of Antimicrobial Activity of New Synthesized Hybrids of 2-Thiohydantoin and 2-Quinolone Derivatives Activated with Blue Light - PMC [pmc.ncbi.nlm.nih.gov]

1-Acetyl-2-thiohydantoin (CAS 584-26-9): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth characterization of 1-Acetyl-2-thiohydantoin, a heterocyclic compound of interest in medicinal chemistry and drug development. The document outlines its physicochemical properties, spectroscopic data, synthesis protocols, and known biological activities, presenting a comprehensive resource for researchers.

Core Physicochemical Properties

This compound, with the CAS number 584-26-9, possesses a unique molecular structure that imparts its characteristic chemical and physical properties. A summary of these properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₂O₂S | [1] |

| Molecular Weight | 158.18 g/mol | [1] |

| IUPAC Name | 1-acetyl-2-sulfanylideneimidazolidin-4-one | [1] |

| CAS Number | 584-26-9 | [1] |

| Melting Point | 175.5 °C | [2] |

| Calculated LogP | -0.5 | [1] |

| Calculated Water Solubility | LogS = -0.47 (0.339 mol/L) |

Spectroscopic Characterization

The structural elucidation of this compound relies on various spectroscopic techniques. Below is a summary of expected and reported spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

-CH₂- (imidazolidine ring): ~4.0-4.5 ppm (singlet)

-

-NH- (imidazolidine ring): Broad signal, ~8.0-9.0 ppm

-

-CH₃ (acetyl group): ~2.0-2.5 ppm (singlet)

¹³C NMR (Predicted):

-

C=S (thiocarbonyl): ~180-200 ppm

-

C=O (amide): ~170-175 ppm

-

C=O (acetyl): ~168-172 ppm

-

-CH₂- (imidazolidine ring): ~50-60 ppm

-

-CH₃ (acetyl group): ~20-25 ppm

Mass Spectrometry (MS)

Mass spectral analysis of acetylthiohydantoins typically reveals a prominent molecular ion peak (M⁺). A characteristic fragmentation pattern involves the neutral loss of the acetyl group (a mass of 42 u), resulting in a significant M-42 peak, which corresponds to the 2-thiohydantoin core.[3]

| Ion | m/z (Expected) | Description |

| [C₅H₆N₂O₂S]⁺ | 158 | Molecular Ion (M⁺) |

| [C₃H₄N₂OS]⁺ | 116 | Loss of acetyl group (M-42) |

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups within the molecule.

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretch | 3200-3400 |

| C=O stretch (amide) | ~1740-1760 |

| C=O stretch (acetyl) | ~1670-1700 |

| C=S stretch | ~1100-1200 |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of glycine with ammonium thiocyanate and acetic anhydride.

Materials:

-

Glycine

-

Ammonium Thiocyanate

-

Acetic Anhydride

-

Glacial Acetic Acid

-

Ethanol

-

Ice water

Procedure:

-

Dissolve glycine and ammonium thiocyanate in acetic anhydride.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Heat the reaction mixture with stirring.

-

After the reaction is complete, cool the mixture and pour it into ice water to precipitate the product.

-

Collect the solid product by filtration and wash it with cold water.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

This guide serves as a foundational resource for the characterization of this compound. Further research into its specific biological targets and mechanisms of action will be crucial for its potential development as a therapeutic agent.

References

An In-depth Technical Guide to the Synthesis of 1-Acetyl-2-thiohydantoin from Glycine

This whitepaper provides a comprehensive overview of the synthesis of 1-Acetyl-2-thiohydantoin from glycine, a fundamental reaction in heterocyclic chemistry with applications in pharmaceutical and materials science. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data analysis, and visualizations of the reaction pathway and experimental workflow.

Introduction

This compound is a derivative of 2-thiohydantoin, a sulfur analog of hydantoin. These compounds are of significant interest due to their diverse biological activities, including antimicrobial, anticonvulsant, and anticancer properties. The synthesis of this compound from the simple amino acid glycine is a classic and efficient method for constructing this heterocyclic scaffold. The most common and effective method involves the reaction of glycine with acetic anhydride and ammonium thiocyanate.[1][2] This one-pot reaction proceeds through the formation of an azlactone intermediate, which is subsequently attacked by the thiocyanate ion to form the desired product.[3][4]

Reaction Mechanism and Experimental Workflow

The synthesis of this compound from glycine is a multi-step process that occurs in a single reaction vessel. The key steps involve the N-acetylation of glycine, cyclization to an azlactone intermediate, and subsequent reaction with thiocyanate.

Reaction Pathway:

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow:

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from glycine.

| Parameter | Value | Reference |

| Molecular Formula | C₅H₆N₂O₂S | [5] |

| Molecular Weight | 158.18 g/mol | [5] |

| Melting Point | 173-174 °C | [2] |

| Yield | 76% | [6] |

| ¹H NMR (DMSO-d₆) | δ 12.60 (s, 1H), 4.41 (s, 2H), 2.68 (s, 3H) | [2] |

| ¹³C NMR (DMSO-d₆) | δ 182.5 (C), 170.4 (C), 169.3 (C), 52.2 (CH₂), 26.6 (CH₃) | [2] |

| IR (KBr, cm⁻¹) | 1763 (C=O, amide), 1668 (C=O, acetyl) | [7] |

| Mass Spec (ESI, m/z) | 159 (M+H)⁺ | [2] |

Detailed Experimental Protocol

This protocol is a consolidation of methodologies reported in the literature.[2][6]

Materials:

-

Glycine

-

Ammonium thiocyanate (NH₄SCN)

-

Acetic anhydride

-

Glacial acetic acid (optional)

-

Ethanol or Methanol (for recrystallization)

-

Ice

Equipment:

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Thermometer

-

Büchner funnel and flask

-

Filter paper

-

Beakers

-

Mortar and pestle (optional)

Procedure:

-

Preparation of Reactants: In a 50 mL round-bottom flask, combine glycine (1.0 g, 13.3 mmol) and ammonium thiocyanate (1.038 g, 13.3 mmol). Grinding the solids together in a mortar and pestle beforehand can improve mixing.[2]

-

Reaction Initiation: To the solid mixture, add acetic anhydride (7.5 mL, 79.3 mmol).

-

Heating: Heat the reaction mixture in an oil bath at 100 °C with stirring for 30-40 minutes.[2][6] During this time, the solids should dissolve, and the solution will typically turn a reddish-brown color.

-

Precipitation: After the heating period, cool the reaction mixture to room temperature. Pour the cooled mixture into a beaker containing approximately 100 mL of ice water. A yellow solid product should precipitate.

-

Isolation and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid several times with cold water to remove any unreacted starting materials and byproducts.

-

Purification: Recrystallize the crude product from ethanol or methanol to obtain a pale-yellow solid.[6]

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

-

Characterization: Determine the melting point of the final product and characterize its structure using spectroscopic methods such as NMR, IR, and mass spectrometry.

Safety Precautions: Acetic anhydride is corrosive and a lachrymator. This experiment should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Conclusion

The synthesis of this compound from glycine via reaction with acetic anhydride and ammonium thiocyanate is a robust and reliable method for producing this valuable heterocyclic compound. This guide provides the necessary technical details, including a summary of quantitative data, a detailed experimental protocol, and visual representations of the reaction mechanism and workflow, to enable researchers to successfully perform this synthesis. The straightforward nature of this reaction and the accessibility of the starting materials make it a valuable transformation in the toolkit of synthetic and medicinal chemists.

References

- 1. On formation of thiohydantoins from amino acids under acylation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. jchemrev.com [jchemrev.com]

- 4. jchemrev.com [jchemrev.com]

- 5. This compound | C5H6N2O2S | CID 684551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. jsac.or.jp [jsac.or.jp]

Spectroscopic Profile of 1-Acetyl-2-thiohydantoin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1-Acetyl-2-thiohydantoin, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a comprehensive resource for its identification and characterization.

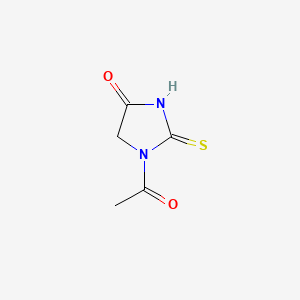

Chemical Structure

This compound possesses a five-membered ring system containing two nitrogen atoms, a thiocarbonyl group, and a carbonyl group, with an acetyl group attached to one of the nitrogen atoms.

Caption: Chemical structure of this compound.

Spectroscopic Data

The spectroscopic data for this compound are summarized below. These data are crucial for confirming the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 10.0 - 11.0 | Singlet (br) | 1H | N-H |

| ~ 4.2 - 4.4 | Singlet | 2H | CH₂ (ring) |

| ~ 2.5 - 2.7 | Singlet | 3H | CH₃ (acetyl) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 180 - 185 | C=S (thiocarbonyl) |

| ~ 170 - 175 | C=O (acetyl) |

| ~ 165 - 170 | C=O (ring amide) |

| ~ 50 - 55 | CH₂ (ring) |

| ~ 23 - 27 | CH₃ (acetyl) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the absorption bands of its carbonyl and thiocarbonyl groups. Data for two known polymorphs have been reported.[1]

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) (Known Polymorph) | Wavenumber (cm⁻¹) (New Polymorph) | Assignment |

| ~3200-3400 | ~3200-3400 | N-H stretch |

| 1740 | 1763 | C=O stretch (amide) |

| 1704 | 1668 | C=O stretch (acetyl) |

| ~1200-1300 | ~1200-1300 | C-N stretch |

| ~1000-1200 | ~1000-1200 | C=S stretch |

Mass Spectrometry (MS)

Mass spectrometry data reveals the molecular weight and fragmentation pattern of this compound. The molecular ion peak and characteristic fragments are key for its identification.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 158 | High | [M]⁺ (Molecular Ion) |

| 116 | High | [M - C₂H₂O]⁺ (Loss of ketene from acetyl group) |

| 43 | High | [CH₃CO]⁺ (Acetyl cation) |

Experimental Protocols

The following are representative experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a single-pulse ¹H NMR spectrum with a 90° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum with a spectral width of approximately 220 ppm.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio, with a relaxation delay of 2-5 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

FT-IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture in a pellet-pressing die and apply pressure to form a thin, transparent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

The spectrum is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (GC-MS)

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation:

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

GC Conditions:

-

Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: A logical workflow for the spectroscopic analysis of this compound.

References

The Core Mechanism of 1-Acetyl-2-thiohydantoin Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism behind the formation of 1-Acetyl-2-thiohydantoin, a significant heterocyclic compound in medicinal chemistry and organic synthesis. This guide provides a detailed overview of the reaction pathway, quantitative data on synthesis yields, and comprehensive experimental protocols.

Reaction Mechanism: An Azlactone-Mediated Pathway

The formation of this compound from α-amino acids predominantly proceeds through a multi-step mechanism involving the key intermediate, an azlactone (also known as an oxazolone). The reaction is typically carried out using an α-amino acid, a thiocyanate source such as ammonium thiocyanate, and acetic anhydride, which serves as both a solvent and a reagent.

The generally accepted mechanism unfolds in four principal stages:

-

N-Acetylation of the Amino Acid: The amino group of the α-amino acid is first acetylated by acetic anhydride to form an N-acetyl amino acid.

-

Formation of the Azlactone Intermediate: The N-acetyl amino acid undergoes intramolecular cyclization, facilitated by acetic anhydride, to form a highly reactive azlactone intermediate.

-

Nucleophilic Ring Opening: The thiocyanate ion (SCN⁻) acts as a nucleophile, attacking the carbonyl carbon of the azlactone ring. This leads to the opening of the ring and the formation of an acetylthioamido acrylic acid derivative.

-

Intramolecular Cyclization: The terminal nitrogen atom of the thiourea moiety then undergoes an intramolecular nucleophilic attack on the carboxylic acid group, followed by dehydration, to form the stable five-membered this compound ring.

Quantitative Data: Synthesis Yields

The synthesis of 5-substituted-1-acetyl-2-thiohydantoin derivatives has been effectively achieved through both conventional heating and microwave irradiation. Microwave-assisted synthesis has demonstrated significant advantages in terms of reduced reaction times and improved yields.[1]

| Starting α-Amino Acid | 5-Substituent | Conventional Heating Yield (%) | Microwave Irradiation Yield (%) |

| Glycine | -H | 79.5 | 93.0 |

| L-Alanine | -CH₃ | 75.3 | 91.2 |

| L-Valine | -CH(CH₃)₂ | 68.7 | 89.5 |

| L-Leucine | -CH₂CH(CH₃)₂ | 65.2 | 88.3 |

| L-Isoleucine | -CH(CH₃)CH₂CH₃ | 63.4 | 87.6 |

| L-Phenylalanine | -CH₂C₆H₅ | 70.1 | 90.5 |

| L-Tryptophan | -CH₂-(3-indolyl) | 60.8 | 86.4 |

| L-Methionine | -(CH₂)₂SCH₃ | 58.6 | 85.0 |

| L-Proline | (pyrrolidine ring) | 55.2 | 85.9 |

Table 1: Comparison of yields for the synthesis of 5-substituted-1-acetyl-2-thiohydantoin derivatives via conventional heating versus microwave irradiation.[1]

Experimental Protocols

General Protocol for Microwave-Assisted Synthesis of 5-Substituted-1-acetyl-2-thiohydantoin Derivatives[1]

This protocol outlines the optimized conditions for the rapid synthesis of this compound derivatives using microwave irradiation.

Materials:

-

α-Amino acid (10 mmol)

-

Ammonium thiocyanate (16 mmol)

-

Acetic anhydride (9 mL)

-

Glacial acetic acid (1 mL)

-

Microwave reactor

Procedure:

-

In a suitable vessel for microwave synthesis, combine the α-amino acid (10 mmol) and ammonium thiocyanate (16 mmol).

-

Add a mixture of acetic anhydride (9 mL) and glacial acetic acid (1 mL) to the vessel.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the reaction mixture at 100°C for 2 minutes.

-

After the reaction is complete, cool the vessel to room temperature.

-

Pour the reaction mixture into 100 mL of ice-cold water to precipitate the product.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold water.

-

Recrystallize the crude product from ethanol to obtain the purified 5-substituted-1-acetyl-2-thiohydantoin.

-

Dry the purified product under vacuum.

Protocol for Conventional Synthesis of this compound (from Glycine)

This protocol describes a conventional heating method for the synthesis of the parent this compound.

Materials:

-

Glycine (10 mmol)

-

Ammonium thiocyanate (16 mmol)

-

Acetic anhydride (9 mL)

-

Glacial acetic acid (1 mL)

-

Round-bottom flask

-

Heating mantle or oil bath

-

Stirring apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve glycine (10 mmol) and ammonium thiocyanate (16 mmol) in a mixture of acetic anhydride (9 mL) and glacial acetic acid (1 mL).

-

Heat the reaction mixture to 100°C with stirring for 30-40 minutes.

-

After the heating period, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into 100 mL of ice-cold water. A solid precipitate will form.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from ethanol to yield the purified this compound.

-

Dry the final product.

Conclusion

The formation of this compound is a well-established synthetic transformation that proceeds through a defined azlactone-mediated mechanism. The efficiency of this reaction can be significantly enhanced through the use of microwave irradiation, which offers substantial improvements in reaction times and product yields across a range of amino acid substrates. The detailed protocols provided herein offer robust methods for the synthesis of this important class of heterocyclic compounds, providing a valuable resource for researchers in drug discovery and organic synthesis.

References

An In-depth Technical Guide to 1-Acetyl-2-thiohydantoin Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-acetyl-2-thiohydantoin derivatives and their analogues, focusing on their synthesis, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

This compound is a heterocyclic compound that serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The core structure allows for diverse substitutions at various positions, enabling the fine-tuning of their pharmacological profiles. This guide will delve into the synthesis of these compounds, present their biological data in a structured format, detail key experimental protocols, and visualize the associated signaling pathways.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives typically involves the reaction of an α-amino acid with a thiocyanate source in the presence of an acetylating agent. A general synthetic scheme is the reaction of an amino acid with ammonium thiocyanate and acetic anhydride.[1] Another common method is the Knoevenagel condensation of this compound with various aldehydes to introduce substituents at the C-5 position.[2]

Experimental Protocol: Synthesis of this compound from Glycine.[3]

Materials:

-

Glycine

-

Thiocyanic acid (or ammonium thiocyanate)

-

Acetic anhydride

-

Glacial acetic acid

-

Ethanol

-

Ice water

Procedure:

-

Dissolve glycine (1.28 g, 11 mmol) and thiocyanic acid (0.76 g, 10 mmol) in 15 mL of acetic anhydride.

-

Add 1 mL of glacial acetic acid to the solution.

-

Heat the mixture to 100°C with stirring for 40 minutes.

-

Cool the reaction mixture and pour it into 100 mL of ice water.

-

A yellow solid will precipitate. Collect the solid by filtration.

-

Wash the solid with water and recrystallize from ethanol.

-

Dry the purified product to obtain a pale yellow solid of this compound.

Experimental Protocol: Knoevenagel Condensation for 5-Arylmethylene-2-thiohydantoin Derivatives.[4][5]

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Piperidine or other basic catalyst

-

Ethanol

Procedure:

-

Dissolve this compound (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol.

-

Add a catalytic amount of piperidine.

-

Stir the reaction mixture at room temperature or under reflux.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to induce precipitation.

-

Collect the solid product by filtration, wash with cold ethanol, and dry.

Biological Activities and Quantitative Data

This compound derivatives have demonstrated a wide array of biological activities. The following tables summarize the quantitative data for their anticancer, anti-inflammatory, and antimicrobial effects.

Anticancer Activity

The anticancer properties of these derivatives are often attributed to their ability to induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways involved in cancer progression.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| (Z)-3-(4-Methoxyphenyl)-5-((1-(4-(methylsulfonyl)phenyl)-3-(4-nitrophenyl)-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-one | HCT-116 | 3.73 ± 0.39 | |

| (Z)-3-(4-Methoxyphenyl)-5-((1-(4-(methylsulfonyl)phenyl)-3-(4-nitrophenyl)-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-one | MCF-7 | 3.94 ± 0.22 | |

| (Z)-3-(4-Methoxyphenyl)-5-((1-(4-(methylsulfonyl)phenyl)-3-(4-nitrophenyl)-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-one | A-549 | 5.32 ± 0.94 | |

| Compound 7b | HePG-2 | 4.60 | [3] |

| Compound 7b | MCF-7 | 6.10 | [3] |

| Compound 4c (R = allyl, n = 3) | A-549 | 0.090 |

Anti-inflammatory Activity

The anti-inflammatory effects are often linked to the inhibition of enzymes like cyclooxygenase-2 (COX-2) and the modulation of inflammatory signaling pathways such as NF-κB.[4]

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide VIIa | COX-2 Inhibition | 0.29 | [5] |

| Celecoxib (Reference) | COX-2 Inhibition | 0.42 | [5] |

| Compound 7 | LPS-activated RAW264.7 cytotoxicity | 197.68 µg/mL | [4] |

| Celecoxib (Reference) | LPS-activated RAW264.7 cytotoxicity | 251.2 µg/mL | [4] |

Antimicrobial Activity

Several thiohydantoin derivatives have shown promising activity against a range of bacterial and fungal pathogens.[6][7]

| Compound/Derivative | Microorganism | MIC (µM) | Reference |

| Compound 1b (from L-alanine) | Staphylococcus epidermidis ATCC 12228 | 940 | [6] |

| Compound 1b (from L-alanine) | Staphylococcus aureus BEC 9393 | 1921 | [6] |

| Compound 4b | Pseudomonas aeruginosa | - | [8] |

| Compound 4b | Candida albicans | - | [8] |

| Compound 4b | Aspergillus niger | - | [8] |

Key Experimental Protocols

This section provides detailed methodologies for key biological assays used to evaluate the activity of this compound derivatives.

MTT Assay for Anticancer Activity.[1][14][15]

Objective: To determine the cytotoxic effect of a compound on cancer cell lines.

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry.[16][17][18][19]

Objective: To determine the effect of a compound on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell line

-

Test compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the test compound at a specific concentration for a defined time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of PI, which is proportional to the DNA content.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot for NF-κB Pathway Analysis.[13][20][21][22]

Objective: To investigate the effect of a compound on the expression and activation of proteins in the NF-κB signaling pathway.

Materials:

-

Cell line

-

Test compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with the test compound and/or an activator of the NF-κB pathway (e.g., TNF-α). Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives are often mediated through their interaction with specific signaling pathways. The following diagrams, created using the DOT language, illustrate these pathways and a typical experimental workflow.

Synthesis and Derivatization Workflow

This diagram outlines the general workflow for the synthesis of this compound and its subsequent derivatization and biological evaluation.

Caption: General workflow for synthesis and evaluation.

Androgen Receptor Signaling Pathway Inhibition

Certain thiohydantoin derivatives act as antagonists of the androgen receptor (AR), a key driver in prostate cancer. This diagram illustrates the mechanism of action.

Caption: Inhibition of Androgen Receptor signaling.

NF-κB Signaling Pathway Inhibition

The anti-inflammatory activity of some derivatives is mediated by the inhibition of the NF-κB pathway, a key regulator of the inflammatory response.

Caption: Inhibition of the NF-κB signaling pathway.

Conclusion

This compound derivatives represent a promising class of compounds with diverse and potent biological activities. The synthetic versatility of the thiohydantoin scaffold allows for the generation of extensive libraries for structure-activity relationship studies. The data presented in this guide highlights their potential as anticancer, anti-inflammatory, and antimicrobial agents. The detailed experimental protocols and pathway diagrams provide a solid foundation for researchers to further explore and develop these compounds as novel therapeutic agents. Future work should focus on optimizing the lead compounds to improve their efficacy, selectivity, and pharmacokinetic properties.

References

- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preliminary Studies of Antimicrobial Activity of New Synthesized Hybrids of 2-Thiohydantoin and 2-Quinolone Derivatives Activated with Blue Light - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antimicrobial Activity of Thiohydantoins Obtained f...: Ingenta Connect [ingentaconnect.com]

- 7. researchgate.net [researchgate.net]

- 8. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

Unveiling the Electronic and Structural Landscape of 1-Acetyl-2-thiohydantoin: A Theoretical and Computational Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical and computational studies of 1-acetyl-2-thiohydantoin, a molecule of significant interest in medicinal chemistry and materials science.[1][2] By integrating experimental findings with computational modeling, we offer a comprehensive overview of its structural properties, vibrational characteristics, and the methodologies used to investigate them. This document is intended to serve as a valuable resource for researchers engaged in the study and application of thiohydantoin derivatives.

Molecular Structure and Polymorphism

This compound (C₅H₆N₂O₂S) is a heterocyclic compound featuring a thiohydantoin ring acetylated at the N1 position.[3] Experimental studies, primarily X-ray diffraction, have revealed the existence of at least two polymorphic forms, which exhibit distinct physicochemical properties due to different intermolecular hydrogen bonding patterns.[1][4] This polymorphism is critical in pharmaceutical applications as it can influence factors such as solubility and bioavailability.[1]

A key structural feature is the nearly planar thiohydantoin ring.[1][5] The acetyl group's orientation relative to this ring is a defining characteristic. In one polymorph, the acetyl group is almost coplanar with the thiohydantoin ring.[1] The different hydrogen bonding arrangements in the polymorphs directly impact bond lengths and vibrational frequencies.[1]

Crystallographic Data

The crystal structure of a new polymorph of this compound has been determined by X-ray diffraction.[1] The crystal belongs to the P1 space group.[1]

| Crystal Parameter | Value[1] |

| Formula | C₅H₆N₂O₂S |

| Space Group | P1 |

| a (Å) | 4.9865(7) |

| b (Å) | 5.5716(7) |

| c (Å) | 12.544(2) |

| α (°) | 74.793(8) |

| β (°) | 80.413(9) |

| γ (°) | 85.001(10) |

Comparative Geometric Parameters

The table below summarizes key bond lengths and angles for the two known polymorphs of this compound, highlighting the structural differences arising from their distinct hydrogen bonding networks.

| Parameter | New Polymorph[1] | Known Polymorph[1] |

| Bond Lengths (Å) | ||

| C(4)–O(2) (acetyl C=O) | 1.223(2) | 1.208(3) |

| C(2)–O(1) (amide C=O) | 1.206(2) | 1.218(3) |

| Bond Angles (°) ** | ||

| S(1)–C(1)–N(2) | 130.1(1) | Not Reported |

| S(1)–C(1)–N(1) | 123.6(1) | Not Reported |

| Torsion Angles (°) ** | ||

| O(2)–C(4)–N(2)–C(1) | 174.4(1) | Not Reported |

| O(2)–C(4)–N(2)–C(3) | -6.8(2) | Not Reported |

Vibrational Spectroscopy: An Experimental and Theoretical Synergy

Infrared (IR) spectroscopy is a powerful tool for characterizing the vibrational modes of this compound and distinguishing between its polymorphic forms. The differences in hydrogen bonding are clearly reflected in the vibrational frequencies of the carbonyl groups.

| Vibrational Mode | New Polymorph (cm⁻¹)[1] | Known Polymorph (cm⁻¹)[1] |

| ν(C=O) of acetyl group | 1668 | 1704 |

| ν(C=O) of amide group | 1763 | 1740 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved by reacting glycine with acetic anhydride and ammonium thiocyanate.[1] The crude product is then purified by washing with cold water and subsequent recrystallization from methanol.[1]

Crystallization of Polymorphs

Single crystals of the new polymorph suitable for X-ray diffraction were obtained through the slow evaporation of an ethanol solution.[1] The known polymorph can be obtained through different crystallization conditions, and it has been observed that the new polymorph, being a metastable form, can transform into the known form over time.[1]

X-ray Diffraction Analysis

The determination of the crystal structure was performed using X-ray diffraction.[1] Data collection is typically carried out on a diffractometer, and the structure is solved and refined using specialized software. In the reported study of the new polymorph, all non-hydrogen atoms were refined anisotropically by full-matrix least-squares methods.[1]

Computational and Theoretical Methodologies

Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights into the electronic structure, geometry, and vibrational properties of molecules like this compound.[6][7]

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[8] For thiohydantoin derivatives, DFT calculations are commonly performed using basis sets such as B3LYP/6-31+G(d,p) to optimize molecular geometries and predict electronic and geometric properties.[6] Such calculations can elucidate reaction mechanisms and provide theoretical vibrational frequencies that can be correlated with experimental IR and Raman spectra.[9] Time-dependent DFT (TD-DFT) can be employed to study excited state properties and electronic transitions.[10]

Molecular Visualizations

The following diagrams illustrate the molecular structure and hydrogen bonding patterns of this compound's polymorphs.

Conclusion

The interplay of experimental and computational approaches provides a powerful framework for understanding the nuanced structural and electronic properties of this compound. The existence of polymorphs with distinct hydrogen bonding networks underscores the importance of solid-state characterization in drug development and materials science. Theoretical calculations, particularly DFT, are instrumental in rationalizing these experimental observations and predicting molecular behavior. This guide serves as a foundational resource for researchers, offering both a summary of current knowledge and a methodological blueprint for future investigations into this versatile class of compounds.

References

- 1. jsac.or.jp [jsac.or.jp]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C5H6N2O2S | CID 684551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A New Polymorph of this compound [jstage.jst.go.jp]

- 5. 1‐Acetyl‐2‐thiohydantoin | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. scirp.org [scirp.org]

1-Acetyl-2-thiohydantoin: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

1-Acetyl-2-thiohydantoin, a heterocyclic compound featuring a five-membered ring with nitrogen, sulfur, and oxygen heteroatoms, has emerged as a pivotal building block in the landscape of organic synthesis. Its unique structural features, including a reactive acetyl group, a thioamide moiety, and an active methylene group at the C-5 position, render it a versatile precursor for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, with a focus on its utility in the development of novel therapeutics and functional materials.

Synthesis of this compound and its Derivatives

The primary synthetic route to this compound involves the condensation of α-amino acids with a thiocyanate source in the presence of an acylating agent, typically acetic anhydride.[1] This method allows for the straightforward introduction of various substituents at the C-5 position, corresponding to the side chain of the starting amino acid.

A notable advancement in the synthesis of 5-substituted-1-acetyl-2-thiohydantoin derivatives is the use of microwave irradiation. This technique significantly reduces reaction times and improves yields compared to conventional heating methods.[2]

Table 1: Synthesis of 5-Substituted-1-acetyl-2-thiohydantoin Derivatives via Microwave Irradiation [2]

| α-Amino Acid | Product | Reaction Time (min) | Yield (%) |

| Glycine | This compound | 2 | 85.0 |

| Alanine | 1-Acetyl-5-methyl-2-thiohydantoin | 2 | 91.2 |

| Valine | 1-Acetyl-5-isopropyl-2-thiohydantoin | 2 | 93.0 |

| Leucine | 1-Acetyl-5-isobutyl-2-thiohydantoin | 2 | 90.5 |

| Phenylalanine | 1-Acetyl-5-benzyl-2-thiohydantoin | 2 | 88.6 |

Physicochemical and Spectroscopic Properties

This compound is a crystalline solid with a molecular formula of C₅H₆N₂O₂S and a molecular weight of 158.18 g/mol .[3] Its structure has been confirmed by various spectroscopic techniques and X-ray crystallography.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data |

| ¹H NMR | Signals corresponding to the acetyl protons, methylene protons at C-5, and NH protons. |

| ¹³C NMR | Resonances for the acetyl carbonyl, thioamide carbon, hydantoin carbonyl, and methylene carbon. |

| IR (cm⁻¹) | Characteristic absorption bands for C=O (acetyl and hydantoin) and C=S stretching vibrations. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |

This compound as a Synthetic Intermediate

The reactivity of this compound at multiple sites makes it a valuable and versatile intermediate in organic synthesis.

Knoevenagel Condensation

The active methylene group at the C-5 position of this compound readily participates in Knoevenagel condensation reactions with aromatic aldehydes. This reaction, typically catalyzed by a weak base such as piperidine or ethanolamine, provides an efficient route to 5-arylmethylene-1-acetyl-2-thiohydantoin derivatives.[4][5] These products serve as important precursors for various pharmaceuticals.

Alkylation

Alkylation of this compound can occur at different positions, but S-alkylation is generally favored. Treatment with alkyl halides in the presence of a base leads to the formation of 2-(alkylthio)-1-acetyl-1,5-dihydro-4H-imidazol-4-ones. These S-alkylated derivatives are themselves useful intermediates for further functionalization.

Hydrolysis

The acetyl group at the N-1 position of this compound can be selectively cleaved under mild acidic or basic conditions to yield the corresponding 2-thiohydantoin.[6] This deacetylation is a key step in multi-step synthetic sequences where the acetyl group serves as a protecting group or a temporary activating group.

Applications in the Synthesis of Bioactive Molecules

The this compound scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities.

Antimicrobial and Antimalarial Agents

Derivatives of this compound have been investigated for their potential as antimicrobial and antimalarial agents. For instance, condensation products with substituted quinoline carbaldehydes have been synthesized and evaluated for their biological activity.

Peptidomimetics

While direct protocols are not extensively detailed, the thiohydantoin core, accessible from this compound, is a valuable scaffold for the design of peptidomimetics. These structures mimic the secondary structures of peptides, such as β-turns, and can modulate protein-protein interactions. The substituents at the C-5 position can be varied to mimic the side chains of natural amino acids, allowing for the creation of libraries of peptidomimetic compounds for drug discovery.

Multicomponent Reactions

Thiohydantoin derivatives are valuable substrates in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, which allow for the rapid assembly of complex molecules from simple starting materials.[7][8] Although direct participation of this compound in these reactions is not extensively documented, its derivatives, particularly the deacetylated 2-thiohydantoins, can be employed. For example, 2-thiohydantoin can act as the acidic component in a Passerini-type reaction or its derivatives can be incorporated into Ugi-type syntheses to generate diverse molecular scaffolds.

Experimental Protocols

Synthesis of this compound from Glycine

-

Materials: Glycine (1.28 g, 11 mmol), thiocyanic acid (0.76 g, 10 mmol), acetic anhydride (15 mL), glacial acetic acid (1 mL).

-

Procedure:

-

Dissolve glycine and thiocyanic acid in acetic anhydride in a round-bottom flask.

-

Add glacial acetic acid to the mixture.

-

Heat the reaction mixture to 100 °C with stirring for 40 minutes.

-

Cool the reaction mixture and pour it into 100 mL of ice water.

-

A yellow solid will precipitate. Collect the solid by filtration.

-

Wash the solid with water and recrystallize from ethanol.

-

Dry the product to obtain a pale yellow solid.

-

-

Yield: 76%

Microwave-Assisted Synthesis of 5-Substituted-1-acetyl-2-thiohydantoin Derivatives [2]

-

General Procedure:

-

In a microwave reactor vessel, combine the α-amino acid (10 mmol), ammonium thiocyanate (16 mmol), acetic anhydride (9 mL), and acetic acid (1 mL).

-

Seal the vessel and irradiate at 100 °C for 2 minutes.

-

After cooling, pour the reaction mixture into ice water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

The product can be further purified by recrystallization.

-

Knoevenagel Condensation of 2-Thiohydantoin with Aromatic Aldehydes [4]

-

General Procedure:

-

A mixture of 2-thiohydantoin, the aromatic aldehyde, and a catalytic amount of ethanolamine is heated.

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration.

-

The crude product is purified by recrystallization.

-

Conclusion

This compound has proven to be a remarkably versatile and valuable building block in organic synthesis. Its straightforward synthesis, coupled with its diverse reactivity, allows for the efficient construction of a wide range of heterocyclic compounds. The ability to introduce various substituents at the C-5 position through the choice of starting amino acid, and the subsequent derivatization through reactions such as Knoevenagel condensation and alkylation, opens up avenues for the creation of extensive chemical libraries. These libraries are instrumental in the search for new therapeutic agents, with thiohydantoin derivatives showing promise in areas such as antimicrobial, antimalarial, and anticancer research. The application of modern synthetic techniques like microwave-assisted synthesis further enhances the utility of this compound by providing rapid and efficient access to its derivatives. As the demand for novel and complex molecular architectures in drug discovery and materials science continues to grow, the importance of versatile building blocks like this compound is set to increase, solidifying its role as a cornerstone of modern synthetic chemistry.

References

- 1. Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Simple Synthesis of 2-Thiohydantoins† - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchemrev.com [jchemrev.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Passerini reaction - Wikipedia [en.wikipedia.org]

- 7. Ugi reaction - Wikipedia [en.wikipedia.org]

- 8. jchemrev.com [jchemrev.com]

Methodological & Application

One-Pot Synthesis of 1-Acetyl-2-thiohydantoin Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetyl-2-thiohydantoin derivatives are a significant class of heterocyclic compounds possessing a wide range of biological activities, making them attractive scaffolds in drug discovery and medicinal chemistry.[1][2][3] Their applications span from potential anticancer, antiviral, and antimicrobial agents to roles in peptide sequencing.[3][4][5] This document provides detailed protocols for the efficient one-pot synthesis of this compound derivatives from α-amino acids, ammonium thiocyanate, and acetic anhydride, including both conventional heating and microwave-assisted methods. Quantitative data is summarized for easy comparison, and diagrams illustrating the experimental workflow and reaction mechanism are provided.

Introduction

The 2-thiohydantoin core is a privileged scaffold in medicinal chemistry due to its diverse pharmacological properties.[1][2][6] The introduction of an acetyl group at the N-1 position can modulate the biological activity and physicochemical properties of these molecules. The one-pot synthesis from readily available starting materials like α-amino acids offers a straightforward and efficient route to these valuable compounds.[4] This approach simplifies the synthetic process, reduces waste, and improves overall efficiency, which are critical considerations in drug development.

Applications in Drug Development

This compound derivatives and their parent compounds, 2-thiohydantoins, have demonstrated a broad spectrum of biological activities, including:

-

Anticancer Activity: Certain derivatives have shown cytotoxic effects against various cancer cell lines.[3]

-

Antiviral Properties: Thiohydantoin analogs have been investigated as potential antiviral agents, including activity against HIV.[5]

-

Antimicrobial and Antifungal Activity: The thiohydantoin scaffold is found in compounds with antibacterial and antifungal properties.[7]

-

Anti-inflammatory Activity: Some derivatives have been shown to possess anti-inflammatory properties.[6]

-

Enzyme Inhibition: Thiohydantoins can act as inhibitors for various enzymes, which is a key mechanism in many therapeutic interventions.[3]

Experimental Protocols

Two primary methods for the one-pot synthesis of this compound derivatives are presented below: a conventional heating method and a rapid microwave-assisted method.

Protocol 1: Conventional Heating Method

This protocol is based on the reaction of an α-amino acid with ammonium thiocyanate in acetic anhydride.[4][8]

Materials:

-

α-Amino acid (e.g., Glycine, L-Alanine, L-Phenylalanine)

-

Ammonium thiocyanate (NH₄SCN)

-

Acetic anhydride ((CH₃CO)₂O)

-

Glacial acetic acid (CH₃COOH) (optional, but can improve solubility)

-

Ethanol

-

Ice water

-

Round-bottom flask

-

Mortar and pestle

-

Oil bath or heating mantle

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Preparation: In a mortar, thoroughly grind the α-amino acid (1.0 eq) and ammonium thiocyanate (1.0 eq).

-

Reaction Setup: Transfer the solid mixture to a round-bottom flask. Add acetic anhydride (approx. 6.0 eq) and, optionally, a small amount of glacial acetic acid.

-

Heating: Heat the mixture in an oil bath at 100°C with stirring for 30 minutes. The solids should dissolve during this time.[4]

-

Precipitation: After cooling, pour the reaction mixture into a beaker of ice water. A solid precipitate of this compound will form.

-

Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and then recrystallize from ethanol to obtain the pure product.

-

Drying: Dry the purified product under vacuum.

Protocol 2: Microwave-Assisted Method

This method offers a significant reduction in reaction time with improved yields.[9]

Materials:

-

α-Amino acid

-

Ammonium thiocyanate (NH₄SCN)

-

Acetic anhydride ((CH₃CO)₂O)

-

Acetic acid (CH₃COOH)

-

Microwave reactor

-

Reaction vessel suitable for microwave synthesis

Procedure:

-

Reaction Mixture: In a microwave reaction vessel, combine the α-amino acid (1.0 eq), ammonium thiocyanate (1.6 eq), acetic anhydride, and acetic acid. A typical solvent ratio is 9:1 acetic anhydride to acetic acid.[9]

-

Microwave Irradiation: Place the vessel in the microwave reactor and irradiate at 100°C for 2 minutes.[9]

-

Work-up: After the reaction is complete, follow the precipitation, isolation, and purification steps as described in Protocol 1.

Data Presentation

The following table summarizes the quantitative data for the synthesis of various this compound derivatives using the conventional heating method.

| α-Amino Acid | Derivative Name | Molecular Formula | Yield (%) | Melting Point (°C) | Reference |

| Glycine | This compound | C₅H₆N₂O₂S | 76 | 173-174 | [4][8] |

| L-Alanine | 1-Acetyl-5-methyl-2-thiohydantoin | C₆H₈N₂O₂S | ~70 | 155-156 | [4] |

| L-Phenylalanine | 1-Acetyl-5-benzyl-2-thiohydantoin | C₁₂H₁₂N₂O₂S | 71 | 168-169 | [4] |

Note: Yields for the microwave-assisted method are reported to be in the range of 85.0%-93.0%.[9]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the one-pot synthesis of this compound derivatives.

Caption: General experimental workflow for the one-pot synthesis.

Proposed Reaction Mechanism

The synthesis is proposed to proceed through the formation of an azlactone intermediate.[1]

Caption: Proposed reaction mechanism for the formation of this compound.

References

- 1. jchemrev.com [jchemrev.com]

- 2. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijrpr.com [ijrpr.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A Simple Synthesis of 2-Thiohydantoins† - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. Rapid synthesis of 5-substituted-l-acetyl-2-thiohydantoin derivatives under microwave irradiation - Nanjing Tech University [pure.njtech.edu.cn]

Application Notes and Protocols: 1-Acetyl-2-thiohydantoin in the Synthesis of Antimicrobial Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyl-2-thiohydantoin is a versatile heterocyclic compound that serves as a valuable scaffold in the synthesis of various biologically active molecules. Its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of antimicrobial agents derived from this compound, their antimicrobial evaluation, and insights into their potential mechanisms of action.

Synthesis of Antimicrobial Agents

A primary synthetic route for generating antimicrobial derivatives from this compound is the Knoevenagel condensation.[4] This reaction involves the condensation of the active methylene group of this compound with various aldehydes, leading to the formation of 5-arylidene-1-acetyl-2-thiohydantoin derivatives.

General Synthetic Pathway

The synthesis typically proceeds by reacting this compound with a substituted aldehyde in the presence of a basic catalyst, such as piperidine or sodium acetate, in a suitable solvent like glacial acetic acid or ethanol.[4][5]

Caption: General workflow for the Knoevenagel condensation of this compound.

Experimental Protocols

Protocol 1: Synthesis of 5-Arylidene-1-acetyl-2-thiohydantoin Derivatives

This protocol is a general procedure for the Knoevenagel condensation of this compound with an aromatic aldehyde.

Materials:

-

This compound

-

Substituted aromatic aldehyde

-

Glacial acetic acid

-

Anhydrous sodium acetate

-

Ethanol

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle or oil bath

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in glacial acetic acid.

-

Add the substituted aromatic aldehyde (1 equivalent) to the solution.

-

Add anhydrous sodium acetate (3 equivalents) as a catalyst.

-

Attach a condenser and heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the crude product.

-

Filter the precipitate, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 5-arylidene-1-acetyl-2-thiohydantoin derivative.

-

Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial strains using the broth microdilution method.[6][7][8]

Materials:

-

Synthesized this compound derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of the synthesized compounds in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

-

Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in MHB at 37°C. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution:

-

Add 100 µL of sterile MHB to each well of a 96-well microtiter plate.

-

Add 100 µL of the stock solution of the test compound to the first well of a row and mix well.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the compound. This will create a range of decreasing concentrations of the compound.

-

-

Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, except for the sterility control wells.

-

Controls:

-

Positive Control: Wells containing MHB and the bacterial inoculum (no compound).

-

Negative Control (Sterility Control): Wells containing only MHB.

-

Solvent Control: Wells containing MHB, the bacterial inoculum, and the highest concentration of the solvent used to dissolve the compounds.

-

-

Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. This can be determined visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Antimicrobial Activity Data

The antimicrobial activity of this compound derivatives is typically evaluated against a panel of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) is the standard metric for quantifying this activity.

| Compound | Target Microorganism | MIC (µg/mL) | Reference |

| Derivative A | Staphylococcus aureus | 125 | [4] |

| Bacillus subtilis | 250 | [4] | |

| Escherichia coli | 500 | [4] | |

| Pseudomonas aeruginosa | >500 | [4] | |

| Derivative B | Staphylococcus aureus | 62.5 | [9] |

| Enterococcus faecalis | 125 | [9] | |

| Escherichia coli | 250 | [9] | |

| Klebsiella pneumoniae | 500 | [9] | |

| Derivative C | Staphylococcus epidermidis | 940 µM | [10][11][12] |

| S. aureus | 1921 µM | [10][11][12] |

Note: The specific structures of "Derivative A", "Derivative B", and "Derivative C" vary in the cited literature and depend on the aldehyde used in the Knoevenagel condensation. The data presented here is a representative summary.

Mechanism of Action

The precise mechanism of antimicrobial action for this compound derivatives is not fully elucidated and is an active area of research. However, the broader class of thiohydantoin compounds is known to exhibit antimicrobial effects through various mechanisms.[1][3] These may include the inhibition of essential microbial enzymes, disruption of cell membrane integrity, or interference with cellular metabolic pathways.[1][3] Some studies suggest that thiohydantoins may inhibit enzymes such as nicotinamide adenine dinucleotide phosphate (NADPH) oxidase and isocitrate dehydrogenase (IDH), which are crucial for microbial metabolism and survival.[3]

Caption: Postulated mechanisms of antimicrobial action for thiohydantoin derivatives.

Experimental Workflow Overview

The overall process from synthesis to antimicrobial evaluation follows a logical progression.

Caption: Overall experimental workflow for the development of antimicrobial agents.

Conclusion

This compound serves as a promising starting material for the synthesis of novel antimicrobial agents. The Knoevenagel condensation provides a straightforward and efficient method for generating a diverse library of derivatives. The protocols outlined in this document offer a foundation for researchers to synthesize and evaluate these compounds, contributing to the ongoing search for new and effective antimicrobial therapies. Further investigation into the mechanism of action and structure-activity relationships will be crucial for the rational design and optimization of future thiohydantoin-based antimicrobial drugs.

References

- 1. ijrpr.com [ijrpr.com]

- 2. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]